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Compound of Interest

Compound Name: Dimefox

Cat. No.: B150142

Introduction

Dimefox, an organophosphate insecticide first synthesized in 1940, has been discontinued and
is now considered obsolete.[1] This in-depth technical guide elucidates the core reasons for its
withdrawal from the market, focusing on its severe toxicity to mammals, its mechanism of
action as a potent acetylcholinesterase inhibitor, and the associated environmental concerns.
The World Health Organization (WHO) has classified Dimefox as an extremely hazardous
(Class IA) substance, underscoring the significant risks associated with its use.

High Acute Mammalian Toxicity

The primary driver for the discontinuation of Dimefox is its exceptionally high acute toxicity to
mammals. Organophosphate insecticides, as a class, are known for their potent neurological
effects, and Dimefox is among the most toxic within this group.

Quantitative Toxicity Data

The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the
dose required to kill 50% of a test population. For Dimefox, the reported LD50 values indicate
extreme toxicity through various routes of exposure.
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] Route of
Parameter Test Species o ] Value Reference
Administration

LD50 Rat Oral 1-5 mg/kg [2]
LD50 Rat Dermal 5 mg/kg [2]
LD50 Mouse Oral 2 mg/kg [2]
LD50 Mouse Subcutaneous 1 mg/kg [2]

Comparative Toxicity of Organophosphate Insecticides

To provide context for Dimefox's high toxicity, the following table compares its oral LD50 in rats
to that of other notable organophosphate insecticides.

Insecticide Oral LD50 (Rat, mg/kg) WHO Hazard Class
Dimefox 1-5 IA (Extremely Hazardous)
Parathion 3-13 IA (Extremely Hazardous)
Monocrotophos 14-23 IB (Highly Hazardous)
Dimethoate 250-400 II (Moderately Hazardous)
Malathion 885-2825 Il (Slightly Hazardous)

Mechanism of Action: Irreversible
Acetylcholinesterase Inhibition

Dimefox exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the
nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh),
which terminates nerve signals.

Signaling Pathway of Acetylcholinesterase and its
Inhibition by Dimefox
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Caption: Signaling pathway of acetylcholinesterase and its inhibition by Dimefox.

The irreversible binding of Dimefox to AChE leads to an accumulation of acetylcholine in the
synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state
known as a "cholinergic crisis.” The symptoms of Dimefox poisoning are a direct consequence
of this overstimulation and include muscle spasms, seizures, respiratory distress, and
ultimately, death.[3]

Environmental Fate and Ecotoxicity

While specific ecotoxicity data for Dimefox is limited, its physicochemical properties and the
known effects of similar organophosphates suggest a significant environmental risk.

Environmental Persistence and Mobility

Dimefox is highly soluble in water and has a low soil organic carbon-water partitioning
coefficient (Koc), estimated at 2.2.[1] This indicates that Dimefox is not likely to adsorb to soll
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particles and has a very high potential for mobility in soil, which could lead to the contamination
of groundwater.[1] While it is not expected to persist in the atmosphere due to rapid
degradation by hydroxyl radicals, its stability in aqueous solutions, particularly its resistance to
hydrolysis at neutral pH, raises concerns about its persistence in water bodies.[1]

Bioaccumulation and Ecotoxicity

The estimated bioconcentration factor (BCF) for Dimefox is low (3.2), suggesting a low
potential for bioaccumulation in aquatic organisms.[1] However, due to its high acute toxicity,
even low concentrations in the environment could pose a significant risk to non-target
organisms.

While specific LC50 (median lethal concentration) or EC50 (median effective concentration)
values for Dimefox in aquatic and avian species are not readily available in the reviewed
literature, data for the structurally similar organophosphate, dimethoate, can provide an
indication of the potential ecotoxicity.

Ecotoxicity of Dimethoate (as a proxy)

Test Species Endpoint Value Reference
Heteropneustes

fossilis (Freshwater 96-hour LC50 2.98 mg/L [4]

fish)

Daphnia magna

48-hour EC50 Varies (highly toxic 5
(Water flea) (highly ) ]

Given that Dimefox is significantly more toxic to mammals than dimethoate, it is reasonable to
infer that it would also exhibit high toxicity to aquatic and terrestrial wildlife.

Regulatory Status and Discontinuation

Dimefox is no longer registered for use as a pesticide in many countries, including the United
States and the United Kingdom.[1] It is also not an approved active substance for use in plant
protection products in the European Union.[1] While specific historical documents detailing the
exact dates and reasons for its non-inclusion or cancellation are not readily accessible, its
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discontinuation is a direct consequence of its extreme toxicity and the associated unacceptable
risks to human health and the environment. Regulatory agencies worldwide have moved to
prohibit or severely restrict the use of such highly hazardous organophosphates.

Experimental Protocols

The determination of the toxicological profile of a substance like Dimefox relies on
standardized experimental protocols.

Acute Oral Toxicity (LD50) Determination

The acute oral LD50 is a key parameter in toxicity assessment. The general workflow for
determining this value is outlined below, based on OECD and EPA guidelines.

Start: Dose Range Finding Study
(Small number of animals)

(e.g., 5 animals per dose group)

'

Observation Period (Typically 14 days)
- Monitor for clinical signs of toxicity
- Record mortality

'

Gross Necropsy of all Animals
(at termination or death)

Data Analysis
(e.g., Probit Analysis)

C/Iain Study: Administration of Graded Doses)

Determination of LD50 Value
and 95% Confidence Limits
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Caption: Workflow for acute oral LD50 determination.

Acetylcholinesterase Inhibition Assay

The mechanism of action of Dimefox is confirmed through in vitro assays that measure the
inhibition of the AChE enzyme. The Ellman method is a widely used colorimetric assay for this
purpose.

Prepare Reagents:
- AChE enzyme solution
- Acetylthiocholine (substrate)
- DTNB (Ellman's reagent)
- Test compound (Dimefox) dilutions

'

Incubate AChE with Dimefox
(or buffer for control)

l

Initiate Reaction:
Add substrate (Acetylthiocholine) and DTNB

:

Measure Absorbance at 412 nm
(kinetic or endpoint)

:

Calculate Rate of Reaction
and Percentage Inhibition

Determine IC50 Value

(Concentration for 50% inhibition)

Click to download full resolution via product page
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Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

The discontinuation of Dimefox was an inevitable consequence of its extreme toxicological
profile. Its high acute toxicity to mammals, coupled with its potent and irreversible inhibition of
acetylcholinesterase, presented an unacceptable risk to human health, including agricultural
workers and the general public through potential residues in food and water. Furthermore, its
high mobility in soil posed a significant threat of environmental contamination. The withdrawal
of Dimefox from the market reflects a broader regulatory trend away from highly hazardous
pesticides in favor of safer, more selective alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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